REACTION_CXSMILES
|
NC1C(C=[N:11][NH:12][C:13](=[O:26])[C:14]2[CH:19]=[C:18]([N+:20]([O-:22])=[O:21])[CH:17]=[C:16]([N+:23]([O-:25])=[O:24])[CH:15]=2)=NC(Cl)=C(Cl)N=1.[N+](C1C=C(C=C([N+]([O-])=O)C=1)C(Cl)=O)([O-])=O.NN>>[N+:20]([C:18]1[CH:19]=[C:14]([CH:15]=[C:16]([N+:23]([O-:25])=[O:24])[CH:17]=1)[C:13]([NH:12][NH2:11])=[O:26])([O-:22])=[O:21]
|
Name
|
3,5-Dinitrobenzoic acid 2-[(3-amino-5,6-dichloropyrazinyl)methylene]hydrazide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC(=C(N1)Cl)Cl)C=NNC(C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)Cl)C=C(C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)NN)C=C(C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |